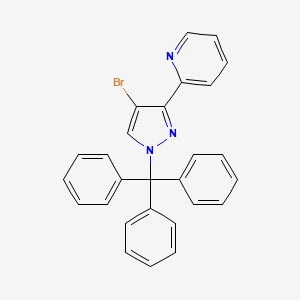
n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine: is an organic compound characterized by the presence of a trifluoroethylamine group attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with formaldehyde under acidic conditions to form 1,3-dioxolane.
Introduction of the Trifluoroethylamine Group: The trifluoroethylamine group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of 2,2,2-trifluoroethylamine with a suitable alkylating agent such as 2-bromo-1,3-dioxolane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted amines or ethers.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving trifluoroethylamine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings that require specific chemical resistance and stability.
Mécanisme D'action
The mechanism by which n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethylamine group can form strong hydrogen bonds and electrostatic interactions, while the dioxolane ring provides steric hindrance and stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanol
- n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroacetamide
- n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoropropanamine
Uniqueness
Compared to similar compounds, n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine is unique due to its combination of the trifluoroethylamine group and the dioxolane ring
Propriétés
IUPAC Name |
N-(1,3-dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)4-10-3-5-11-1-2-12-5/h5,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIBIZAOGDGXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CNCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)methyl]-3-phenyl-2-azaspiro[3.5]nonane](/img/structure/B8052081.png)

![2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052089.png)
![2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052098.png)
![2-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052103.png)
![2-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052104.png)
![2-[3-[(4-Methoxybenzoyl)amino]-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8052108.png)

![1'-(2,2,2-Trifluoroethyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one](/img/structure/B8052139.png)
![Ethyl [4-(2,3-difluorophenyl)-2-oxopyrimidin-1(2h)-yl]acetate](/img/structure/B8052143.png)
![1,2',3',4,5',6'-Hexahydro-3h-spiro[pyrido[2,3-b]pyrazine-2,4'-thiopyran]-3-one](/img/structure/B8052150.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052158.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052164.png)
